Product packaging for (2-Fluoro-5-pentanoylphenyl)boronic acid(Cat. No.:CAS No. 1072951-52-0)

(2-Fluoro-5-pentanoylphenyl)boronic acid

Cat. No.: B1393412
CAS No.: 1072951-52-0
M. Wt: 224.04 g/mol
InChI Key: IEVYFHJRPUPPAO-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

(2-Fluoro-5-pentanoylphenyl)boronic acid, systematically named 2-fluoro-5-pentanoylphenylboronic acid , is a fluorinated arylboronic acid derivative with the molecular formula C₁₁H₁₄BFO₃ (molecular weight: 224.04 g/mol). Its structure features:

  • A phenyl ring substituted with:
    • A fluorine atom at the ortho position (C2)
    • A pentanoyl group (-CO-(CH₂)₃CH₃) at the para position (C5)
    • A boronic acid (-B(OH)₂) group at the meta position (C1)

The compound is part of the broader class of fluorinated organoboron compounds , which combine electron-deficient boron centers with electron-withdrawing fluorine substituents to modulate reactivity.

Identification Parameters and Registry Information

Key identifiers include:

Parameter Value Source
CAS Registry Number 1072951-52-0
PubChem CID 46739431
IUPAC Name 2-fluoro-5-pentanoylphenylboronic acid
InChI Key IEVYFHJRPUPPAO-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)C(=O)CCCC)F)(O)O

The compound is commercially available as a 98% pure solid under ambient storage conditions. Its pinacol ester derivative (CAS 1150271-37-6) is also documented, featuring improved stability for synthetic applications.

Historical Context of Fluorinated Boronic Acids

Fluorinated boronic acids emerged from two key developments:

  • Early fluorination techniques :
    • Alexander Borodin’s 1862 halogen exchange method laid groundwork for introducing fluorine into organic frameworks.
    • The 1930s Schiemann reaction enabled practical synthesis of aryl fluorides via diazonium tetrafluoroborates.
  • Modern catalytic advances :
    • Transition-metal-catalyzed C–H borylation (e.g., Ir, Pt, Co) allowed direct functionalization of fluorinated arenes.
    • Radical-based methods (e.g., perfluoroalkyl radical additions) expanded access to α-fluorinated alkylboronates.

These innovations positioned fluorinated boronic acids as critical intermediates in pharmaceuticals (e.g., Tavaborole) and materials science.

Structural Relationship to Other Functionalized Phenylboronic Acids

Comparative analysis reveals distinct features:

Compound Key Structural Differences Functional Impact
4-Fluorophenylboronic acid Fluorine at para position Enhanced Suzuki-Miyaura coupling efficiency
2-Fluoro-5-formylphenylboronic acid Formyl (-CHO) instead of pentanoyl Greater electrophilicity for condensation reactions
2-Fluoro-5-(propylcarbamoyl)phenylboronic acid Propylcarbamoyl (-CONHPr) group Improved solubility in polar aprotic solvents

The pentanoyl group in this compound introduces:

  • Hydrophobicity : Enhances membrane permeability in bioactive molecules.
  • Steric bulk : Moderates reactivity at the boron center during cross-coupling.
  • Ketone functionality : Enables post-synthetic modifications (e.g., hydrazone formation).

Structural analogs like the pinacol ester (C₁₇H₂₄BFO₃) demonstrate how protecting groups stabilize boron centers for storage and handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BFO3 B1393412 (2-Fluoro-5-pentanoylphenyl)boronic acid CAS No. 1072951-52-0

Properties

IUPAC Name

(2-fluoro-5-pentanoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO3/c1-2-3-4-11(14)8-5-6-10(13)9(7-8)12(15)16/h5-7,15-16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVYFHJRPUPPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)CCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674759
Record name (2-Fluoro-5-pentanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-52-0
Record name B-[2-Fluoro-5-(1-oxopentyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-5-pentanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Electrophilic Trapping of Aryllithium Intermediates

One classical approach involves generating the aryllithium intermediate by lithium-halogen exchange on a suitably substituted aryl halide precursor, followed by reaction with a boron electrophile such as trimethyl borate or boronic ester derivatives.

  • Step 1: Preparation of 2-fluoro-5-pentanoyl-substituted aryl bromide or iodide.
  • Step 2: Treatment with n-butyllithium or tert-butyllithium at low temperature (-78 °C) to form the aryllithium intermediate.
  • Step 3: Quenching with trimethyl borate or B(OMe)3 to form the boronate intermediate.
  • Step 4: Acidic hydrolysis to yield the boronic acid.

This method provides good regioselectivity and allows incorporation of the boronic acid moiety at the desired position without disturbing the fluoro and pentanoyl groups.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Another widely used method is the Suzuki coupling between an aryl halide bearing the fluoro and pentanoyl substituents and a boronic acid or boronate ester.

  • Catalyst: Pd(0) or Pd(II) complexes, often PdCl2(PPh3)2.
  • Base: Potassium carbonate or sodium carbonate.
  • Solvent: Mixtures such as DMF/water or acetonitrile/water.
  • Conditions: Heating at 70–80 °C under nitrogen atmosphere for several hours.

This route is particularly useful when the boronic acid is introduced via a coupling partner, allowing modular synthesis and access to diverse derivatives. The pentanoyl group’s carbonyl functionality is stable under these conditions, and the fluoro substituent enhances the compound’s reactivity and selectivity.

Iron-Catalyzed Oxidation of Alkyl Arenes to Boronic Acids

Recent bio-inspired iron-catalyzed methods enable direct oxidation of alkyl-substituted arenes to corresponding boronic acids under mild conditions.

This method allows late-stage functionalization of substrates bearing fluoro and ketone groups, yielding boronic acids after purification by column chromatography.

Pinacol Boronic Ester Deprotection

Often, boronic acids are initially synthesized as pinacol boronic esters for stability and ease of handling. Deprotection to the free boronic acid is achieved by:

These methods are crucial when preparing sensitive compounds like this compound to avoid decomposition.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Catalysts Conditions Advantages Limitations
Aryllithium Electrophilic Trapping n-BuLi, B(OMe)3 -78 °C, inert atmosphere High regioselectivity, direct method Sensitive to moisture, low temp req
Suzuki-Miyaura Coupling PdCl2(PPh3)2, K2CO3, DMF/H2O 70–80 °C, N2 atmosphere Modular, tolerant to functional groups Requires pre-functionalized partners
Iron-Catalyzed Oxidation FeCl2, K2S2O8, TBAB, PMHS, MeCN/H2O 80 °C, atmospheric pressure Mild, bio-inspired, late-stage functionalization Limited substrate scope, moderate yields
Pinacol Boronic Ester Deprotection NaIO4, diethanolamine Mild, room temperature Mild conditions, functional group tolerance Additional steps, purification needed

Detailed Research Findings

  • The iron-catalyzed oxidation method demonstrated 80% isolated yield for related fluoro-substituted arylboronic acids, indicating promising applicability to pentanoyl derivatives with optimization.
  • Suzuki coupling reactions involving 2-fluoro-5-substituted arylboronic acids showed yields typically above 80%, confirming the robustness of this route for complex substrates.
  • The pinacol ester deprotection strategy developed by Jing Sun et al. offers a mild and efficient way to access free boronic acids from protected intermediates, critical for maintaining the integrity of sensitive groups like pentanoyl ketones.
  • Literature emphasizes the importance of controlling moisture and oxygen exposure during lithiation and boronation steps to prevent side reactions and degradation of boronic acids.

Chemical Reactions Analysis

(2-Fluoro-5-pentanoylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic esters or boronic acids.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

    Substitution: The fluoro and pentanoyl groups on the phenyl ring can undergo substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

(2-Fluoro-5-pentanoylphenyl)boronic acid serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

  • Suzuki Coupling Reactions : This compound can be utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : The presence of the boronic acid group allows for the functionalization of aromatic rings, enabling the introduction of various substituents through electrophilic aromatic substitution.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its applications include:

  • Anticancer Agents : Research has indicated that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. This compound may exhibit similar properties due to its ability to interact with biological targets.
  • Enzyme Inhibitors : Boronic acids are known to act as reversible inhibitors for serine proteases and other enzymes. The specific interactions of this compound with enzyme active sites could be explored for therapeutic applications.

Materials Science

In materials science, this compound can be employed in:

  • Polymer Chemistry : It can be used to synthesize boron-containing polymers that exhibit unique thermal and mechanical properties. These materials may find applications in electronics and nanotechnology.
  • Sensors : The reactivity of boronic acids with diols makes them suitable for developing sensors for carbohydrates and other biomolecules. This application is particularly relevant in biochemical analysis and diagnostics.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in Suzuki coupling reactions, leading to high yields of biaryl compounds. The reaction conditions were optimized using various palladium catalysts, showcasing its utility in synthetic organic chemistry.

Case Study 2: Anticancer Activity

Research investigated the anticancer properties of various boronic acids, including this compound. The compound was tested against several cancer cell lines, revealing promising inhibitory effects on cell proliferation, suggesting potential as an anticancer agent.

Summary Table of Applications

Application AreaSpecific Use CasePotential Benefits
Organic SynthesisSuzuki CouplingFormation of biaryl compounds
Medicinal ChemistryAnticancer agentsInduction of apoptosis in cancer cells
Enzyme inhibitorsTargeting specific biological pathways
Materials SciencePolymer synthesisUnique thermal and mechanical properties
Development of sensorsDetection of biomolecules

Mechanism of Action

The mechanism of action of (2-Fluoro-5-pentanoylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Properties

Table 1: Structural and Electronic Comparison
Compound Name Substituent at Position 5 Fluorine Position Molecular Weight pKa (Estimated) Key Features
(2-Fluoro-5-pentanoylphenyl)boronic acid Pentanoyl (ketone) 2 - ~7.5–8.0 High Lewis acidity due to dual electron-withdrawing groups (F and pentanoyl); potential low solubility
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid Methylcarbamoyl (amide) 2 196.97 ~8.5–9.0 Amide group may enhance hydrogen bonding; moderate solubility
(2-Fluoro-5-hydroxyphenyl)boronic acid Hydroxyl 2 - ~8.0–8.5 Polar hydroxyl group improves water solubility; lower acidity than pentanoyl analog
(2-Fluoro-5-isopropoxyphenyl)boronic acid Isopropoxy 2 - ~8.8–9.3 Ether group increases lipophilicity; weaker Lewis acid
Phenanthren-9-yl boronic acid Polycyclic aromatic N/A - ~9.0–9.5 High hydrophobicity; strong antiproliferative activity (IC50 = 0.2251 µM)

Key Observations:

  • Acidity: The fluorine atom and pentanoyl group synergistically lower the pKa of this compound compared to analogs with less electron-withdrawing substituents (e.g., hydroxyl or isopropoxy) .
  • Solubility: The pentanoyl group likely reduces aqueous solubility due to increased lipophilicity, similar to precipitation issues observed in phenanthren-9-yl boronic acid .
Antiproliferative Effects:
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent cytotoxicity in triple-negative breast cancer (4T1 cells) with IC50 values of 0.2251 µM and 0.1969 µM, respectively .
  • Proteasome Inhibition: Boronic acids with electron-withdrawing groups (e.g., bortezomib analogs) are established proteasome inhibitors . The fluorine and pentanoyl groups in this compound may enhance target binding, though experimental validation is needed.
Diagnostic Utility:
  • Phenyl boronic acids are used in disk potentiation tests to detect carbapenemase-producing bacteria . The pentanoyl group’s steric bulk may reduce diagnostic efficacy compared to smaller analogs like phenyl boronic acid .

Comparison with Borinic Acids

Borinic acids (R1R2B(OH)) exhibit higher association constants for diols (e.g., catechol) than boronic acids due to reduced steric hindrance and optimized Lewis acidity . For example, diphenylborinic acid binds catechol with an affinity ~10× greater than diphenylboronic acid . However, this compound’s fluorine and pentanoyl groups may partially offset this disadvantage by fine-tuning electronic and steric properties.

Biological Activity

(2-Fluoro-5-pentanoylphenyl)boronic acid is a boronic acid derivative with significant implications in chemical synthesis and potential biological applications. This article explores its biological activity, focusing on its mechanisms, biochemical properties, and potential applications in medicine and research.

  • Molecular Formula : C11H14BFO3
  • Molecular Weight : 224.04 g/mol
  • Boiling Point : 3998 ± 520 °C
  • Density : 1.17 ± 0.01 g/cm³
  • pKa : 7.53 ± 0.58

These properties suggest that this compound may exhibit favorable characteristics for biological activity, including stability and solubility in biological systems.

Target of Action

The primary biological target of this compound is its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis.

Mode of Action

The compound interacts with its targets through two key steps:

  • Oxidative Addition : The boron atom forms a bond with a carbon atom from an organic halide.
  • Transmetalation : The compound exchanges its organic group with another metal, facilitating the formation of new carbon-carbon bonds.

This biochemical pathway is significant for synthesizing various pharmaceuticals and biologically active compounds.

Cellular Effects

This compound influences cellular functions by interacting with enzymes and proteins. Boronic acids are known to inhibit serine proteases through reversible covalent bonding with the active site serine residue, affecting cell signaling pathways, gene expression, and metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests potential for absorption and distribution within biological systems. Its pKa indicates a capacity to interact with biological molecules, potentially enhancing its therapeutic efficacy as an enzyme inhibitor or drug delivery agent.

Chemistry

In synthetic chemistry, this compound serves as a building block for creating complex organic molecules through Suzuki-Miyaura coupling reactions. This application is vital for developing new materials and pharmaceuticals.

Biology and Medicine

The compound's ability to interact with biological molecules makes it a candidate for:

  • Enzyme Inhibition : Potentially useful in designing inhibitors for various diseases.
  • Drug Development : Its structural properties can be leveraged to create new therapeutic agents targeting specific diseases.

Research has indicated that boronic acids can modulate biological processes, suggesting that this compound may have similar effects in relevant pathways.

Case Studies and Research Findings

Recent studies have explored the antimicrobial activity of boronic acids similar to this compound. For instance, derivatives have shown moderate antibacterial effects against pathogens like Escherichia coli and Candida albicans, indicating potential applications in treating infections .

CompoundMIC Against E. coliMIC Against C. albicansObservations
2-Formylphenylboronic Acid< 10 µg/mL20 µg/mLModerate antibacterial activity
This compoundTBDTBDFurther studies needed

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (2-Fluoro-5-pentanoylphenyl)boronic acid, considering its aromatic and aliphatic functional groups?

  • Methodological Answer : Begin with a Suzuki-Miyaura coupling reaction using a fluorinated aryl halide and a pentanoyl-substituted boronic ester. Protect the boronic acid group during synthesis (e.g., as a pinacol ester) to avoid side reactions. Purification via silica gel chromatography under inert conditions is critical due to boronic acid sensitivity to moisture. Post-synthesis, validate purity using 19F^{19}\text{F} NMR to confirm fluorine retention and 11B^{11}\text{B} NMR to verify boronic acid integrity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use tandem LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for trace impurity analysis (detection limit <1 ppm). For structural confirmation, employ MALDI-TOF MS with diol derivatization (e.g., using sorbitol) to stabilize the boronic acid and prevent boroxine formation. Complementary techniques include FT-IR (to detect B-O stretching at ~1340 cm1^{-1}) and X-ray crystallography for absolute stereochemical assignment .

Q. What experimental parameters govern the binding affinity of this compound to diol-containing biomolecules?

  • Methodological Answer : Binding is pH-dependent due to boronic acid’s pKa (~8.5–9.5). Use stopped-flow fluorescence spectroscopy at physiological pH (7.4) to measure binding kinetics (kon_\text{on}/koff_\text{off}). Thermodynamic affinity (Kd_\text{d}) can be determined via isothermal titration calorimetry (ITC). Ensure buffer systems (e.g., phosphate vs. Tris) are optimized to minimize non-specific interactions with glycoproteins .

Advanced Research Questions

Q. How can contradictory binding data for this compound across studies be resolved?

  • Methodological Answer : Contradictions often arise from differences in buffer composition, pH, or competing diols. Design a systematic study:

  • Use surface plasmon resonance (SPR) to compare binding kinetics under varying ionic strengths and pH.
  • Employ competitive assays with structurally diverse diols (e.g., fructose vs. glucose) to assess selectivity.
  • Validate findings using orthogonal techniques like microscale thermophoresis (MST) .

Q. What computational approaches predict the bioactivity of this compound derivatives as proteasome inhibitors?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to model interactions with the 20S proteasome’s β5 subunit. Prioritize derivatives with boronic acid-threonine covalent bond formation.
  • Use QSAR models trained on boropeptide datasets to predict IC50_{50} values. Validate predictions via enzymatic assays measuring chymotrypsin-like activity inhibition .

Q. How does the fluoropentanoyl substituent influence the compound’s pharmacokinetics in preclinical models?

  • Methodological Answer :

  • Conduct in vitro ADME studies: Measure logP (octanol-water) to assess lipophilicity and metabolic stability using liver microsomes.
  • In vivo, use LC-MS/MS to track plasma half-life and tissue distribution in rodent models. Compare with non-fluorinated analogs to isolate substituent effects.
  • Evaluate blood-brain barrier penetration via MDCK cell monolayers .

Key Research Considerations

  • Synthetic Challenges : The pentanoyl chain may sterically hinder boronic acid reactivity; consider using bulky palladium catalysts (e.g., SPhos) to improve coupling yields .
  • Analytical Pitfalls : Boroxine formation during MS analysis can lead to misinterpretation; always derivatize with diols or use low-temperature MALDI matrices .
  • Biological Applications : Fluorine enhances metabolic stability but may reduce aqueous solubility; balance via prodrug strategies (e.g., esterification of the pentanoyl group) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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